molecular formula C11H8Cl2N2O B11858059 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one

3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one

Cat. No.: B11858059
M. Wt: 255.10 g/mol
InChI Key: SAGLRBORBYEQLD-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one: is an organic compound that belongs to the pyrazinone family This compound is characterized by the presence of two chlorine atoms at the 3rd and 5th positions, a p-tolyl group at the 1st position, and a pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dichloropyrazine and p-toluidine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, under reflux conditions.

    Catalysts: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) may be used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of pyrazine derivatives with altered functional groups.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Oxidized pyrazinone derivatives.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazinone compounds with various functional groups.

Scientific Research Applications

3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical processes.

    Interacting with Receptors: Affecting receptor-mediated signaling pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloropyrazine: Lacks the p-tolyl group, making it less complex.

    1-(p-Tolyl)pyrazin-2(1H)-one: Does not have chlorine atoms, resulting in different reactivity.

    3,5-Dichloro-1-phenylpyrazin-2(1H)-one: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

3,5-Dichloro-1-(p-tolyl)pyrazin-2(1H)-one is unique due to the combination of chlorine atoms and a p-tolyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

3,5-dichloro-1-(4-methylphenyl)pyrazin-2-one

InChI

InChI=1S/C11H8Cl2N2O/c1-7-2-4-8(5-3-7)15-6-9(12)14-10(13)11(15)16/h2-6H,1H3

InChI Key

SAGLRBORBYEQLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=C(C2=O)Cl)Cl

Origin of Product

United States

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